N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
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Overview
Description
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenylacetamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Attachment of the Decyl Chain: The decyl chain is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a decyl halide.
Formation of the Phenylacetamide Group: The phenylacetamide group is formed by reacting 4-hydroxyphenylacetamide with the decyl-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The phenylacetamide group can be reduced to form corresponding amines.
Substitution: The decyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the phenylacetamide group.
Substitution: Various substituted derivatives of the decyl chain.
Scientific Research Applications
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring interacts with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: Shares the imidazole ring and phenyl group but lacks the decyl chain.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Similar structure but with an ethanone group instead of the acetamide group.
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is unique due to its combination of the imidazole ring, decyl chain, and phenylacetamide group, which confer distinct chemical and biological properties .
Properties
CAS No. |
88137-93-3 |
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Molecular Formula |
C21H31N3O2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[4-(10-imidazol-1-yldecoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H31N3O2/c1-19(25)23-20-10-12-21(13-11-20)26-17-9-7-5-3-2-4-6-8-15-24-16-14-22-18-24/h10-14,16,18H,2-9,15,17H2,1H3,(H,23,25) |
InChI Key |
MSXVGBIMJQBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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